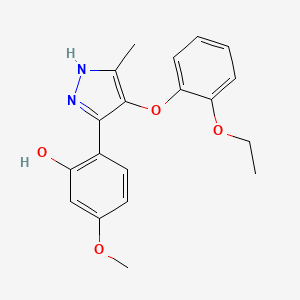
2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, in particular, would introduce a degree of rigidity into the molecule, which could have implications for its chemical behavior .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like ethers and phenols would likely make this compound somewhat polar, which could affect properties like solubility and boiling point .
Scientific Research Applications
Tautomerism and Structural Studies
- Annular Tautomerism in NH-pyrazoles : Research on NH-pyrazoles, which includes compounds structurally related to the given chemical, has been conducted. These studies involve X-ray crystallography and NMR spectroscopy to determine the tautomerism in solution and solid states. This research has implications in understanding the structural and chemical properties of such compounds (Cornago et al., 2009).
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activity : A study on the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which are structurally similar to the chemical , showed significant antibacterial and antifungal activity. These compounds, including derivatives with methoxy groups, have potential applications in biological imaging and as antimicrobial agents (Banoji et al., 2022).
Antioxidant Activity and Chemical Analysis
- Study on Protea Hybrid ‘Susara’ : The ethanolic extract from aerial parts of Protea hybrid ‘Susara’, which contains compounds like 2-ethoxy-4-(hydroxymethyl)phenol, demonstrated significant antioxidant activity. These findings suggest potential applications in food preservation, pharmaceutical, and cosmetic industries (León et al., 2014).
Encapsulation and Catalytic Applications
- Encapsulation of Molybdenum(VI) Complex : A study involving the encapsulation of a molybdenum(VI) complex with a ligand structurally similar to the compound , in zeolite Y, showed efficient catalytic behavior for oxidation reactions. This research indicates potential applications in catalysis (Ghorbanloo & Alamooti, 2017).
Medicinal Chemistry and Drug Development
- Lipoxygenase Inhibitors : Research in medicinal chemistry has identified methoxytetrahydropyrans, related to the compound , as potent 5-lipoxygenase inhibitors. This suggests potential therapeutic applications in treating inflammatory conditions (Crawley et al., 1992).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-16-7-5-6-8-17(16)25-19-12(2)20-21-18(19)14-10-9-13(23-3)11-15(14)22/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVJMCNJDXEVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

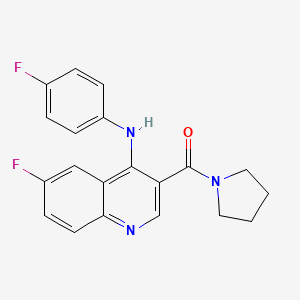
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2659086.png)
![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid](/img/structure/B2659087.png)
![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2659088.png)
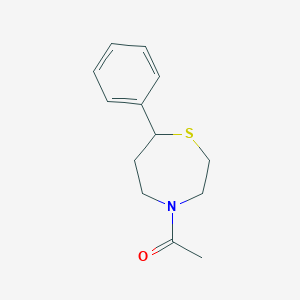
![4-cyano-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2659092.png)
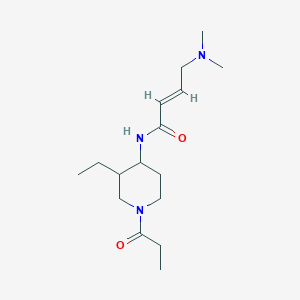
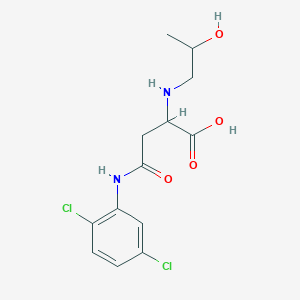
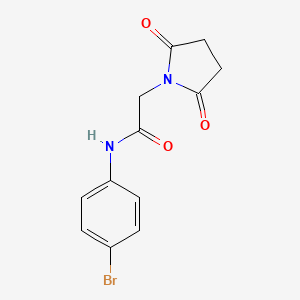
![N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2659099.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea](/img/structure/B2659100.png)
![N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2659101.png)
![Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B2659103.png)
![1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2659105.png)